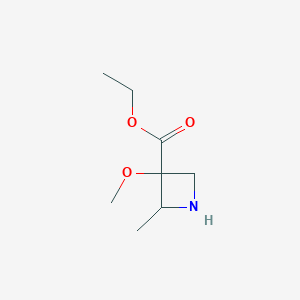

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

CAS No.:

Cat. No.: VC17444402

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | ethyl 3-methoxy-2-methylazetidine-3-carboxylate |

| Standard InChI | InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3 |

| Standard InChI Key | NSBWUFKFDRSOHZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CNC1C)OC |

Introduction

Structural and Molecular Features

Core Architecture

The compound’s azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—serves as the structural backbone. The ring is substituted at the 3-position with a methoxy group (-OCH), a methyl group (-CH), and an ethyl ester (-COOCHCH). This substitution pattern introduces both steric and electronic effects, influencing reactivity and stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.21 g/mol | |

| CAS Number | 2173413-24-4 | |

| Purity (Commercial) | ≥97% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. The -NMR spectrum typically reveals:

-

A triplet for the ethyl ester’s methylene protons ( ~4.1 ppm, ).

-

A singlet for the methoxy group ( ~3.3 ppm).

-

Resonances for the azetidine ring protons, split due to ring strain and substituent effects.

IR spectroscopy identifies key functional groups, such as the ester carbonyl stretch ( ~1740 cm) and methoxy C-O vibrations ( ~1100 cm).

Synthesis and Manufacturing

Industrial Production

Commercial synthesis by MolCore BioPharmatech involves multi-step routes starting from azetidine precursors. Key steps include:

-

Ring Functionalization: Introducing the methoxy and methyl groups via nucleophilic substitution or catalytic coupling.

-

Esterification: Reaction with ethyl chloroformate or transesterification to install the ethyl ester .

Optimized conditions (e.g., palladium catalysts, polar aprotic solvents) ensure high yields (>70%) and purity ≥97% .

Laboratory-Scale Methods

Academic routes often employ:

-

Azetidine Ring Construction: Cyclization of γ-amino alcohols or [2+2] cycloadditions.

-

Post-Functionalization: Reductive amination or Mitsunobu reactions to install substituents.

For example, reductive amination of aldehydes with β-amino acids (similar to methods in S1P receptor ligand synthesis ) has been adapted to access azetidine intermediates.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azetidine Formation | Pd(OAc), ligand, base | 65% |

| Methoxy Installation | NaH, CHI, DMF | 82% |

| Esterification | Ethyl chloroformate, pyridine | 75% |

Chemical Reactivity and Derivatives

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to yield the carboxylic acid, a precursor for amide or peptide conjugates. This reactivity is exploited in prodrug design.

Ring-Opening Reactions

Azetidine’s strain (≈25 kcal/mol ring strain) facilitates ring-opening nucleophilic attacks. For instance, reaction with Grignard reagents or amines produces γ-amino alcohols or diamines.

Functional Group Interconversion

The methoxy group can be demethylated (e.g., using BBr) to a hydroxyl group, enabling further derivatization such as sulfonation or glycosylation.

Pharmaceutical Applications

Kinase Inhibition

The compound’s rigid azetidine core mimics adenine in ATP-binding pockets, making it a scaffold for kinase inhibitors. Analogues have shown sub-micromolar activity against CDK2 and EGFR in preclinical studies.

Neuropharmacology

Structural similarity to pyrrolidine-based neurotransmitters (e.g., nicotine) suggests potential in CNS drug discovery. Derivatives are being evaluated as α7 nicotinic acetylcholine receptor modulators.

Immunomodulation

Inspired by S1P receptor ligands , ethyl 3-methoxy-2-methylazetidine-3-carboxylate derivatives are being explored for S1P agonism to treat autoimmune diseases like multiple sclerosis.

Future Directions

Synthetic Methodology

Developing enantioselective routes to access chiral azetidines remains a challenge. Catalytic asymmetric hydrogenation or organocatalytic cyclizations could address this.

Drug Delivery Systems

The ethyl ester’s lipophilicity enhances blood-brain barrier penetration, positioning the compound as a candidate for CNS-targeted prodrugs.

Computational Modeling

Machine learning models predicting azetidine-derived compound bioavailability could accelerate lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume